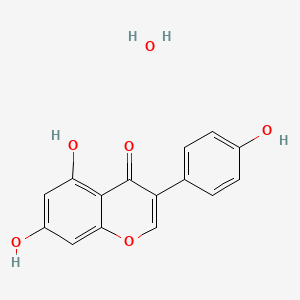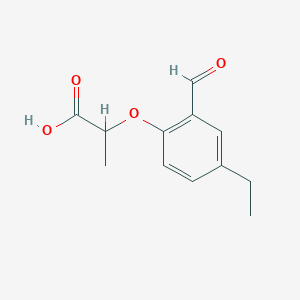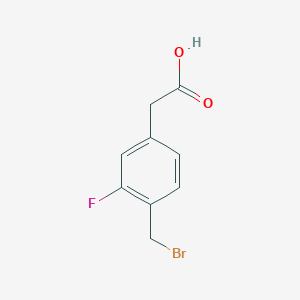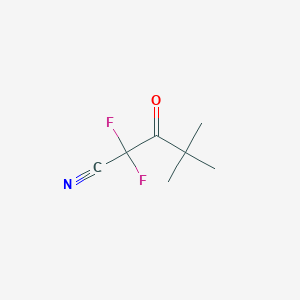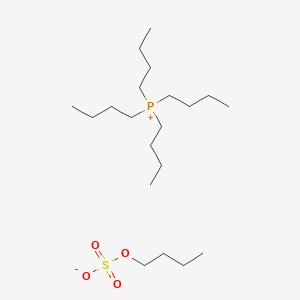
Tetrabutylphosphonium butyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphonium butyl sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is particularly notable for its applications in various chemical processes due to its stability and effectiveness as a solvent and catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium butyl sulfate typically involves the reaction of tetrabutylphosphonium hydroxide with butyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Butyl sulfate→Tetrabutylphosphonium butyl sulfate+Water
The reaction is usually conducted at room temperature, and the product is purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylphosphonium butyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The butyl groups in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the ionic liquid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various phosphonium oxides, while substitution reactions can yield a wide range of substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphonium butyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: this compound is used in industrial processes such as electroplating, metal extraction, and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism by which tetrabutylphosphonium butyl sulfate exerts its effects is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can enhance the solubility and reactivity of other compounds, making this compound an effective solvent and catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Tetrabutylphosphonium chloride
- Tetrabutylphosphonium hydroxide
- Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate
Uniqueness
Tetrabutylphosphonium butyl sulfate is unique due to its combination of butyl groups and sulfate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both solubility and stability are required. Additionally, its thermal stability and low volatility make it suitable for high-temperature processes.
Eigenschaften
CAS-Nummer |
654057-99-5 |
|---|---|
Molekularformel |
C20H45O4PS |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
butyl sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C4H10O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-8-9(5,6)7/h5-16H2,1-4H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
RFUIKCZZWAUNGF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOS(=O)(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
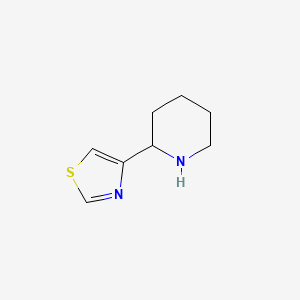
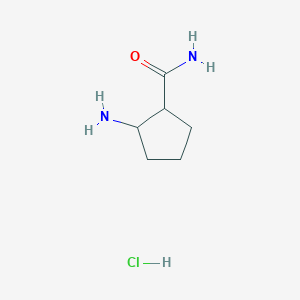


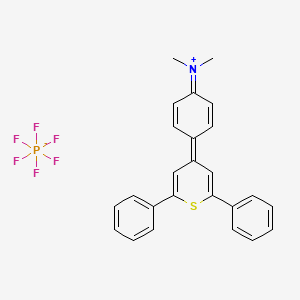
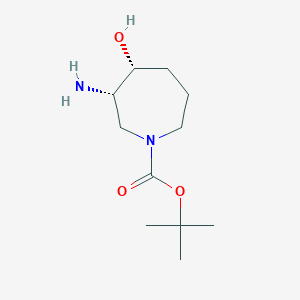

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
